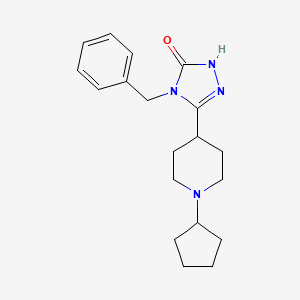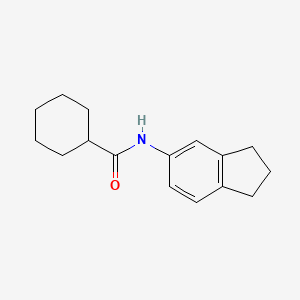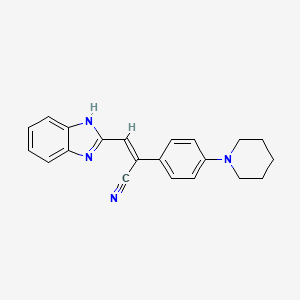![molecular formula C19H14ClN3O5 B5385814 6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5385814.png)
6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group and a (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Substitution with (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl Moiety: This step involves the reaction of the nitrated pyrimidine with (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl bromide in the presence of a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl moiety can participate in nucleophilic substitution reactions, especially at the methoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxy group and formation of the corresponding phenol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 6-[(Z)-2-[4-[(4-chlorophenyl)amino]phenyl]ethenyl]-5-amino-1H-pyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 6-[(Z)-2-[4-[(4-chlorophenyl)hydroxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-amino-1H-pyrimidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.
6-[(Z)-2-[4-[(4-chlorophenyl)hydroxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of the nitro group and the (Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl moiety in 6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione provides distinct chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
6-[(Z)-2-[4-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-6-1-13(2-7-14)11-28-15-8-3-12(4-9-15)5-10-16-17(23(26)27)18(24)22-19(25)21-16/h1-10H,11H2,(H2,21,22,24,25)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHIMFEHXCLTH-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5385734.png)
![N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5385740.png)
![2-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5385745.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5385751.png)
![N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5385754.png)
![(2,4-DIETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5385773.png)
![N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5385779.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5385797.png)
![(2E)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5385802.png)

![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]pyrrolidine-2,3-dione](/img/structure/B5385825.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5385832.png)
